Methyl 2-[4-(2-methylphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(2-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-methylphenyl)phenyl]acetate can be achieved through several methods. One common approach involves the esterification of 2-[4-(2-methylphenyl)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated phenylacetic acid ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-methylphenyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-[4-(2-methylphenyl)phenyl]acetic acid.
Reduction: 2-[4-(2-methylphenyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-[4-(2-methylphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-methylphenyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological receptors or enzymes. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar ester structure but lacks the additional methylphenyl substitution.
Methyl 2-phenylacetate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl 4-methylphenylacetate: Similar ester structure with a different position of the methyl group on the aromatic ring.
Uniqueness
Methyl 2-[4-(2-methylphenyl)phenyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-[4-(2-methylphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-4-6-15(12)14-9-7-13(8-10-14)11-16(17)18-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLLWXKVLDNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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